1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N5O/c17-11-4-1-3-10(7-11)8-21-15(26)22-9-13-23-24-14-12(16(18,19)20)5-2-6-25(13)14/h1-7H,8-9H2,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZVZSZXUYVZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea, identified by its CAS Number 2034458-16-5, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.30 g/mol. The structure features a fluorobenzyl group and a triazolopyridine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034458-16-5 |
| Molecular Formula | C₁₆H₁₃F₄N₅O |
| Molecular Weight | 367.30 g/mol |
| Melting Point | N/A |
| Density | N/A |
Anticancer Properties
Recent studies have indicated that derivatives of triazolo[1,2,4]pyridine exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 41 nM against RORγt transcriptional activity, suggesting that modifications in the triazole ring can enhance potency against cancer cells .
Inhibition of Cytokine Production
The compound has shown potential in modulating immune responses. In vivo studies demonstrated that triazolopyridine derivatives could inhibit IL-17A production in a dose-dependent manner. This suggests a possible application in treating autoimmune diseases where IL-17A plays a critical role .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of fluorine atoms in the structure contributes to increased lipophilicity and enhanced binding affinity to target proteins. Modifications in the triazole ring and the introduction of bulky groups can significantly affect the biological activity and metabolic stability of the compound.
Key Findings:
- Fluorine Substitution : Enhances potency and stability.
- Triazole Ring Modifications : Alter binding interactions leading to improved efficacy.
Case Studies
- RORγt Inhibition : A derivative similar to the target compound was evaluated for its ability to inhibit RORγt with promising results showing high potency (IC50 = 41 nM) .
- Cytokine Modulation : A study on IL-17A production inhibition highlighted that the compound could reduce cytokine levels significantly in murine models, indicating its therapeutic potential in inflammatory diseases .
Q & A
Basic Question: What are the key synthetic routes for preparing 1-(3-Fluorobenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridine core. A common approach includes:
- Step 1: Coupling 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine with a chloromethyl or bromomethyl intermediate under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 60–80°C) .
- Step 2: Introducing the 3-fluorobenzyl group via urea bond formation. This may involve reacting an isocyanate derivative of 3-fluorobenzylamine with the triazolopyridine-methylamine intermediate. HATU or EDCI is often used as a coupling agent in anhydrous dichloromethane or acetonitrile .
- Critical Factors: Temperature control (60–80°C) and solvent selection (polar aprotic solvents like DMF) are crucial for high yields (>75%). Purification via silica gel chromatography or recrystallization (e.g., ethyl acetate/light petroleum ether) ensures purity >95% .
Basic Question: Which analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected ~424.15 g/mol) .
- IR Spectroscopy: Urea C=O stretch (~1680 cm⁻¹) and triazole C–N vibrations (~1520 cm⁻¹) confirm functional groups .
Advanced Question: How does the trifluoromethyl group influence the compound’s reactivity and biological activity?
Answer:
The –CF₃ group:
- Electron-Withdrawing Effects: Enhances metabolic stability by reducing electron density in the triazolopyridine ring, slowing oxidative degradation .
- Hydrophobic Interactions: Improves binding affinity to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) .
- Synthetic Challenges: Its strong electron-withdrawing nature necessitates optimized coupling conditions (e.g., elevated temperatures or microwave-assisted synthesis) to avoid side reactions .
Advanced Question: How can structure-activity relationship (SAR) studies guide modifications to enhance potency?
Answer:
SAR strategies include:
- Urea Linker Modifications: Replacing the urea with thiourea or amide groups alters hydrogen-bonding capacity. For example, thiourea derivatives show improved IC₅₀ values against tyrosine kinases due to stronger sulfur–aromatic interactions .
- Triazolopyridine Substitutions: Introducing electron-donating groups (e.g., –OCH₃) at the 6-position increases solubility but may reduce target affinity .
- Fluorobenzyl Optimization: Meta-fluorine (3-F) vs. para-fluorine (4-F) positioning affects steric hindrance and π-stacking with aromatic residues in enzyme active sites .
Advanced Question: What experimental design principles apply to optimizing reaction yields?
Answer:
Use a Design of Experiments (DoE) approach:
- Variables: Temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.5–2.0 eq. HATU) .
- Response Surface Methodology (RSM): Identifies optimal conditions (e.g., 80°C in DMF with 1.2 eq. HATU) for maximal yield (85–90%) .
- Scale-Up Considerations: Continuous-flow systems improve reproducibility by maintaining consistent mixing and temperature gradients .
Advanced Question: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies. For example, conflicting IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from differences in assay buffer pH or incubation time .
- Metabolite Interference: Use LC-MS to identify degradation products (e.g., hydrolyzed urea) that may skew activity readings .
- Target Selectivity Profiling: Employ panels of related enzymes (e.g., kinase family screens) to distinguish true selectivity from off-target effects .
Advanced Question: What computational methods predict binding modes with biological targets?
Answer:
- Docking Simulations (AutoDock Vina): Model interactions between the urea group and conserved lysine/aspartate residues in kinases (e.g., binding energy < –9 kcal/mol indicates high affinity) .
- MD Simulations (GROMACS): Assess stability of the trifluoromethyl group in hydrophobic pockets over 100-ns trajectories .
- QSAR Models: Correlate substituent electronegativity (e.g., Hammett σ values) with inhibitory activity to prioritize synthetic targets .
Advanced Question: How to address low solubility in aqueous buffers during in vitro testing?
Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without disrupting assays .
- Prodrug Strategies: Introduce phosphate or acetyl groups at the benzyl position, which hydrolyze in vivo to release the active compound .
- Salt Formation: Hydrochloride salts improve crystallinity and aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .
Advanced Question: What strategies validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment (∆Tₘ > 2°C confirms engagement) .
- Photoaffinity Labeling: Incorporate a diazirine group into the urea linker to crosslink with target proteins, followed by LC-MS/MS identification .
- Knockdown/Rescue Experiments: siRNA-mediated target depletion should abolish compound activity, while overexpression restores it .
Advanced Question: How to design orthogonal synthetic routes to bypass patent restrictions?
Answer:
- Alternative Triazole Formation: Use Huisgen cycloaddition with azides and nitriles instead of traditional condensation methods .
- Late-Stage Fluorination: Introduce the 3-fluorobenzyl group via Pd-catalyzed C–H fluorination to avoid patented coupling steps .
- Scaffold Hopping: Replace triazolopyridine with pyrazolopyrimidine while retaining key pharmacophores (e.g., urea and –CF₃ groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
